molecular formula C10H15N3O2 B2915859 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole CAS No. 2361609-67-6

2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole

Cat. No.: B2915859
CAS No.: 2361609-67-6
M. Wt: 209.249
InChI Key: AXWYPKSQAUOUCG-XVKPBYJWSA-N
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Description

2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a methoxymethyl group and a bicyclic 2-azabicyclo[3.2.0]heptane moiety. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug discovery .

Properties

IUPAC Name

2-[(1S,5S)-2-azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-14-6-8-12-13-9(15-8)10-4-2-7(10)3-5-11-10/h7,11H,2-6H2,1H3/t7-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWYPKSQAUOUCG-XVKPBYJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(O1)C23CCC2CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=NN=C(O1)[C@]23CC[C@H]2CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process. Typically, the synthesis involves:

  • Formation of the azabicycloheptane core using a suitable starting material (e.g., a ketone or an amine).

  • Cyclization reactions to introduce the oxadiazole ring.

  • Methoxymethylation at specific positions to yield the final product. Optimal conditions involve controlling the temperature, pressure, and pH to ensure the right formation of the compound.

Industrial Production Methods

Scaled-up production usually entails similar synthetic steps but optimized for efficiency and yield. Catalysts and solvents are chosen to minimize waste and improve atom economy. Industrial methods might also include continuous flow techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often forming N-oxides.

  • Reduction: : Reduction, particularly of the oxadiazole ring, can yield various derivatives.

  • Substitution: : It undergoes nucleophilic substitution reactions, where functional groups on the azabicycloheptane or oxadiazole moieties are replaced.

Common Reagents and Conditions

  • Oxidation: Peracids or hydrogen peroxide.

  • Reduction: Metal hydrides or catalytic hydrogenation.

  • Substitution: Halogenating agents or nucleophiles.

Major Products

Products from these reactions vary based on the initial substituents and reaction conditions but commonly include hydroxylated, aminated, or halogenated derivatives.

Scientific Research Applications

In Chemistry

This compound is used as a building block in synthetic organic chemistry, aiding in the development of new materials and molecules.

In Biology

Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and design.

In Medicine

Potential therapeutic applications include acting as an enzyme inhibitor or a receptor modulator.

In Industry

Beyond pharmaceuticals, its applications extend to agrochemicals, dyes, and materials science due to its versatile reactivity and stability.

Mechanism of Action

Effects and Pathways

The compound’s action mechanism often involves binding to specific enzymes or receptors in the body, affecting molecular pathways related to disease states. This binding can inhibit enzyme activity or modulate receptor signaling.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Lipophilic groups (e.g., biphenylyl in BPBD) favor material science applications, while polar groups (e.g., methoxymethyl in the target compound) may enhance solubility for pharmaceutical use.
  • Biological Activity : Anti-inflammatory activity in correlates with electron-withdrawing substituents (e.g., halogens), whereas the target’s methoxymethyl group could modulate pharmacokinetics .

Bicyclic Azabicyclo Systems in Medicinal Chemistry

The 2-azabicyclo[3.2.0]heptane moiety distinguishes the target compound from other bicyclic systems:

Compound Class Bicyclic Structure Application Structural Impact References
Target Compound 2-azabicyclo[3.2.0]heptane Hypothetical: CNS/antibiotic Compact structure; potential for β-lactamase inhibition
Carbapenems (e.g., ) 4-thia-1-azabicyclo[3.2.0] Antibiotics (β-lactams) Sulfur atom enhances ring stability [5]
2-Oxa-5-azabicyclo[2.2.1]heptane () 2-azabicyclo[2.2.1] Synthetic intermediate Larger ring size alters steric effects [7]
Azabicyclo[2.2.2]octane () 2-azabicyclo[2.2.2] Anticholinergic agents Rigid framework for receptor binding [11]

Key Observations :

  • Functional Groups : The absence of sulfur (vs. 4-thia-1-azabicyclo in carbapenems) may reduce antibacterial activity but expand CNS applicability .

Biological Activity

The compound 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole (CAS No. 2361609-67-6) is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, drawing on recent research findings and case studies.

Structural Characteristics

The molecular formula of the compound is C10H15N3O2C_{10}H_{15}N_{3}O_{2}, with a molecular weight of 209.24 g/mol. Its unique bicyclic structure contributes to its biological properties.

PropertyValue
Molecular FormulaC₁₀H₁₅N₃O₂
Molecular Weight209.24 g/mol
CAS Number2361609-67-6

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit a wide spectrum of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of oxadiazoles possess significant antibacterial and antifungal properties. For instance, compounds similar to 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .
    • In vitro tests indicated that oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis, showing potential as antitubercular agents .
  • Anti-inflammatory and Analgesic Effects :
    • Some studies have highlighted the anti-inflammatory properties of oxadiazole compounds, suggesting their potential in treating inflammatory diseases .
    • Analgesic effects have also been reported in certain derivatives, indicating a broader therapeutic application .
  • Anticancer Properties :
    • Research has identified oxadiazole derivatives as promising candidates in cancer therapy due to their ability to induce apoptosis in cancer cells .
    • Specific studies have shown that these compounds can inhibit tumor growth in various cancer models.

Case Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) evaluated a series of 1,3,4-oxadiazole derivatives for their antitubercular activity. The most effective compounds exhibited strong inhibition against Mycobacterium bovis BCG both in active and dormant states. Molecular docking studies revealed significant binding affinity to the enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis in mycobacteria .

Case Study 2: Analgesic Activity

In a separate study by Desai et al., pyridine-based 1,3,4-oxadiazole derivatives were tested for analgesic effects using various pain models. The results indicated that certain derivatives provided relief comparable to standard analgesics like ibuprofen .

While the precise mechanisms remain under investigation, it is believed that the biological activity of 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole may involve:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors could modulate cellular responses.

Further studies are necessary to elucidate these mechanisms fully.

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